5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole

Description

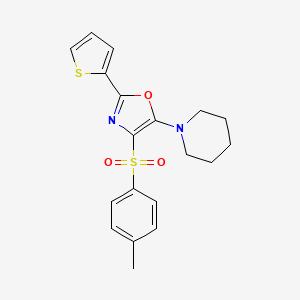

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a heterocyclic compound featuring an oxazole core substituted with a piperidine ring, a thiophen-2-yl group, and a tosyl (p-toluenesulfonyl) moiety. Oxazole derivatives are renowned for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-2-thiophen-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S2/c1-14-7-9-15(10-8-14)26(22,23)18-19(21-11-3-2-4-12-21)24-17(20-18)16-6-5-13-25-16/h5-10,13H,2-4,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDAAMZDFCFCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Attachment of the piperidine ring: This can be done via nucleophilic substitution reactions where a piperidine derivative reacts with a suitable leaving group on the oxazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under hydrogenation conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Reduced oxazole derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Oxazole vs. Oxadiazole and Thiazolidinone

- Oxazole (target compound) : Contains two heteroatoms (one oxygen, one nitrogen) in the five-membered ring. This structure favors moderate dipole moments and hydrogen-bonding capabilities.

- These compounds demonstrated strong kinase inhibition (VEGFR-2) in docking studies, with bioactivity scores prioritizing kinase targets .

- Thiazolidinone derivatives (C1-C6 from ): Include a thiazolidinone core (one sulfur, two nitrogens), associated with broad bioactivities like anticonvulsant and antimicrobial effects. The thiophen-2-ylmethylidene substituent in these compounds parallels the thiophen-2-yl group in the target molecule, suggesting shared electronic contributions to bioactivity .

Substituent Effects

- Piperidine vs. Piperazine : The target compound’s piperidine group (saturated six-membered ring with one nitrogen) offers basicity and flexibility, whereas piperazine derivatives (e.g., 4a-c in ) contain two nitrogen atoms, enabling stronger hydrogen bonding and increased solubility. Piperazine-substituted oxadiazoles showed superior predicted kinase inhibition .

- Tosyl Group : Unique to the target compound, the tosyl moiety may enhance metabolic stability but reduce solubility compared to methyl or hydroxyethoxy substituents in analogs (e.g., compound 2 in ) .

Drug-Likeness and Molecular Properties

- The tosyl group in the target compound may increase molecular weight (~430–450 g/mol) slightly compared to oxadiazole analogs (~350–400 g/mol) .

- Bioactivity Predictions : Oxadiazole derivatives in were prioritized as kinase inhibitors, with docking scores suggesting strong VEGFR-2 interactions. The target oxazole’s piperidine and thiophene groups could similarly target kinase active sites, though its tosyl substituent might alter binding modes .

Data Table: Structural and Functional Comparison

Biological Activity

5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring, a thiophene moiety, and a tosyl group, which may contribute to its interactions within biological systems. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole is C19H20N2O3S2. The compound's structure can be visualized as follows:

This structure comprises:

- A piperidine ring, contributing to its basicity and potential interactions with various biological targets.

- A thiophene ring, which may enhance lipophilicity and facilitate membrane permeability.

- A tosyloxy group that can act as a leaving group in nucleophilic substitution reactions.

The biological mechanisms through which 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole exerts its effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other oxazole derivatives.

- Receptor Modulation : It could interact with various receptors, influencing signaling pathways associated with diseases such as cancer or inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in infectious diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole. For example:

| Compound | Activity | Reference |

|---|---|---|

| 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole | Induces apoptosis in cancer cell lines | |

| Related oxazoles | Inhibition of tumor growth in xenograft models |

These findings indicate that the compound may induce apoptosis and inhibit tumor growth through various cellular pathways.

Antimicrobial Activity

Research has indicated that derivatives of oxazoles can possess significant antimicrobial activity. For instance:

| Study | Pathogen Tested | Result |

|---|---|---|

| Study A | E. coli | Inhibition at concentrations < 50 µg/mL |

| Study B | S. aureus | Effective at 25 µg/mL |

These results suggest that 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole could be effective against certain bacterial strains, warranting further exploration into its pharmacological applications.

Case Studies

A notable case study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various oxazole derivatives, including 5-(Piperidin-1-yl)-2-(thiophen-2-yl)-4-tosyloxazole. The study reported:

- Synthesis Methodology : The compound was synthesized via a multi-step reaction involving cyclization and substitution reactions.

- Biological Testing : In vitro assays demonstrated significant activity against selected cancer cell lines with IC50 values comparable to established chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.